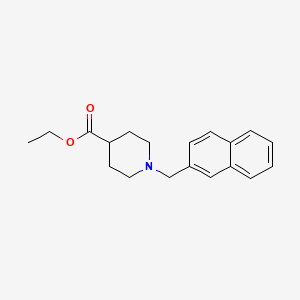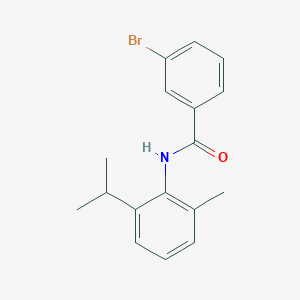
2,2-diphenylethyl 5,6-dihydro-1,4-dioxine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with similar backbones, such as diphenylethyl derivatives and dioxine carboxylates, typically involves strategic functional group manipulations and the formation of key bonds through reactions like condensation, cycloaddition, or catalytic processes. An example related to the synthesis framework involves the preparation of diphenylethylamine derivatives through Mannich condensation reactions, offering a straightforward method for generating complex structures with high yield (Siddiqui et al., 2018).
Molecular Structure Analysis
X-ray crystallography provides definitive insights into molecular structures, revealing configurations, conformations, and spatial arrangements of atoms within a molecule. For compounds within the diphenylethyl and dioxine family, crystallographic studies elucidate their cyclic or acyclic nature, bond lengths, and angles critical for understanding their chemical behavior and interactions (Beltrán et al., 2003).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are governed by the molecular structure. The presence of diphenylethyl groups and dioxine rings in a compound suggests potential for engaging in π-π interactions, nucleophilic substitutions, and electrophilic additions, depending on the surrounding chemical environment. The preparation and characterization of research chemicals with the diphenylethylamine nucleus, such as diphenidine, highlight the nuanced reactivity of these frameworks (Wallach et al., 2015).
Physical Properties Analysis
Physical properties like melting points, boiling points, solubility, and crystallinity are influenced by the molecular framework and substituents. Compounds with diphenyl groups often exhibit higher melting and boiling points due to increased van der Waals interactions. The solid-state structure, including crystal packing and hydrogen bonding, significantly affects these properties and can be studied through spectroscopic and crystallographic techniques.
Chemical Properties Analysis
The chemical behavior, including acidity, basicity, and redox properties, is dictated by the functional groups present. The carboxylate moiety in "2,2-diphenylethyl 5,6-dihydro-1,4-dioxine-2-carboxylate" implies potential for acid-base reactions, esterification, and decarboxylation under appropriate conditions. Similarly, the presence of a dioxine ring may influence the compound's electronic properties and susceptibility to oxidation or reduction.
References:
- (Beltrán et al., 2003)
- (Wallach et al., 2015)
- (Siddiqui et al., 2018)
Propriétés
IUPAC Name |
2,2-diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-19(18-14-21-11-12-22-18)23-13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGVHVKGSCTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5645717.png)
![8-(1H-indol-5-ylcarbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5645728.png)
![1-[2-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5645734.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)

![N-[(5-{[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5645767.png)
![2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5645775.png)


![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)

![1-acetyl-2-[1-(3-fluorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5645812.png)
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)
![3-{5-[2-(4-methoxyphenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B5645836.png)